molecular formula C8H4ClNO2 B8719743 7-Chlorofuro[2,3-c]pyridine-5-carbaldehyde

7-Chlorofuro[2,3-c]pyridine-5-carbaldehyde

Cat. No. B8719743
M. Wt: 181.57 g/mol
InChI Key: QBZPLRCENXPNIR-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

C6 (3.0 g, 16.5 mmol) is dissolved in 40 mL DMSO. KH2PO4 (561 mg, 4.1 mmol) in 6.5 mL H2O is added and then NaClO2 (2.6 g, 23.1 mmol) in 24 mL H2O is added, and the reaction is stirred overnight at rt. The reaction is diluted with 200 mL H2O, the pH is adjusted to 9 with 2N NaOH, and any remaining aldehyde is extracted into 3×50 mL ether. The pH of the aqueous layer is adjusted to 3 with 10% aqueous HCl and is extracted with 4×50 mL EtOAc. The combined organic layer is dried over MgSO4, filtered, and concentrated in vacuo to a white solid. The solid is washed with ether and dried to afford 7-chlorofuro[2,3-c]pyridine-5-carboxylic acid (C7) (55% yield). MS (CI) for C8H4ClNO3, m/z: 198 (M+H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
KH2PO4
Quantity
561 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([CH:11]=[O:12])[CH:5]=[C:6]2[CH:10]=[CH:9][O:8][C:7]=12.[OH:13]P([O-])(O)=O.[K+].[O-]Cl=O.[Na+].[OH-].[Na+]>CS(C)=O.O>[Cl:1][C:2]1[N:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[CH:10]=[CH:9][O:8][C:7]=12 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1N=C(C=C2C1OC=C2)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
KH2PO4
Quantity
561 mg
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
6.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
any remaining aldehyde is extracted into 3×50 mL ether
EXTRACTION
Type
EXTRACTION
Details
is extracted with 4×50 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a white solid
WASH
Type
WASH
Details
The solid is washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1N=C(C=C2C1OC=C2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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